4-Fluoro-3-(pyridin-4-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-pyridin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-11-2-1-9(13)7-10(11)8-3-5-14-6-4-8/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFAOBXVEJMYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624376 | |
| Record name | 4-Fluoro-3-(pyridin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154716-47-9 | |
| Record name | 4-Fluoro-3-(4-pyridinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154716-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(pyridin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-3-(pyridin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Fluoro 3 Pyridin 4 Yl Aniline and Its Derivatives
Established Synthetic Pathways for the Aniline (B41778) Core Precursors
The construction of the 4-fluoro-3-(pyridin-4-yl)aniline molecule necessitates the strategic preparation of its constituent parts: a fluorinated aniline core and a suitably functionalized pyridine (B92270) intermediate.
Approaches Involving Fluorinated Aromatic Amines
The synthesis of fluorinated aromatic amines, such as 4-fluoroaniline (B128567), is a well-established area of organic chemistry. One common industrial method involves the nitration of a fluorinated benzene (B151609) derivative followed by reduction of the nitro group. For instance, the nitration of p-fluoroaniline to produce 4-fluoro-3-nitroaniline (B182485) can be achieved under anhydrous conditions. google.com Subsequent reduction of the nitro group, often using metal catalysts like palladium on carbon with a hydrogen source, yields the desired fluorinated aniline.
Recent advancements have also focused on developing novel strategies for synthesizing fluorinated amines. acs.orgnih.gov These methods often aim to introduce the fluorine atom or a fluorine-containing moiety at a specific position on the aromatic ring with high regioselectivity. acs.orgnih.gov For example, nucleophilic aromatic substitution (SNAr) reactions on difluorinated precursors can be employed. The reaction of 1,2-difluoro-4-nitrobenzene with morpholine, followed by reduction of the nitro group, is a known route to produce 3-fluoro-4-morpholinoaniline. researchgate.net This highlights the versatility of SNAr chemistry in building complex fluorinated aniline derivatives.
Preparations of Substituted Pyridine Intermediates
The pyridine component required for the synthesis of this compound is typically a 4-halopyridine or a pyridine-4-boronic acid derivative, which can then participate in cross-coupling reactions. The preparation of substituted pyridines can be achieved through various methods. mdpi.comorganic-chemistry.org Classical approaches like the Hantzsch pyridine synthesis and its modern variations offer routes to diverse pyridine structures. mdpi.com
More direct functionalization of the pyridine ring is also a common strategy. For instance, the conversion of pyridine-N-oxides to 2-substituted pyridines can be achieved by reaction with Grignard reagents followed by treatment with acetic anhydride. organic-chemistry.org For the specific purpose of cross-coupling, the synthesis of pyridine boronic acids or their esters is crucial. These can be prepared from the corresponding halopyridines via lithiation and reaction with a borate (B1201080) ester. Alternatively, palladium-catalyzed borylation reactions have emerged as a powerful tool for the direct conversion of halopyridines to pyridineboronic esters.
Cross-Coupling Strategies for Constructing the Biphenyl-like Linkage
The key step in the synthesis of this compound is the formation of the carbon-carbon bond between the fluorinated aniline ring and the pyridine ring. Palladium-catalyzed cross-coupling reactions are the most widely employed methods for this transformation.
Palladium-Catalyzed Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Negishi)
The Suzuki-Miyaura and Negishi cross-coupling reactions are powerful and versatile methods for the formation of C(sp2)-C(sp2) bonds. wikipedia.orglibretexts.org
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions. For the synthesis of this compound, this would typically involve the coupling of a 4-fluoro-3-haloaniline with pyridine-4-boronic acid or an ester thereof. The reaction is tolerant of a wide range of functional groups, including the amine and fluoro substituents present in the desired product. nih.gov
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide under palladium or nickel catalysis. wikipedia.orgacs.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain cases, particularly for less reactive halides. acs.orgnih.gov The synthesis of heteroaryl-substituted anilines has been successfully achieved using Negishi coupling, demonstrating its applicability to the construction of the target molecule. acs.orgdigitellinc.com
A general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organometallic reagent (boron or zinc) to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org
The efficiency of both Suzuki-Miyaura and Negishi coupling reactions is highly dependent on the careful optimization of several parameters. rsc.orgresearchgate.net These include the choice of catalyst, ligand, base, solvent, and temperature.
Table 1: Key Parameters for Optimization of Palladium-Catalyzed Cross-Coupling Reactions
| Parameter | Influence on Reaction | Typical Examples |
| Palladium Source | The active Pd(0) catalyst is often generated in situ from a Pd(II) precursor. The choice of precursor can affect catalyst activity and stability. acs.org | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |
| Ligand | The ligand stabilizes the palladium catalyst, influences its reactivity, and can affect the rate of oxidative addition and reductive elimination. acs.orgnih.gov | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., XPhos, SPhos), NHC ligands |
| Base | In Suzuki-Miyaura coupling, the base is crucial for the transmetalation step. Its strength and nature can significantly impact the reaction yield. mdpi.com | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N |
| Solvent | The solvent affects the solubility of reagents and catalyst, and can influence the reaction rate and outcome. mdpi.com | Toluene, Dioxane, DMF, Acetonitrile (B52724)/Water mixtures |
| Temperature | Reaction temperature affects the reaction rate. Optimization is often required to achieve a good balance between reaction speed and catalyst stability. | Room temperature to reflux |
Recent research has focused on the development of highly active and stable palladium precatalysts that simplify reaction setup and improve reproducibility. acs.orgnih.gov The use of deep learning models to predict optimal reaction conditions is also an emerging area of research. rsc.org
The design of phosphine (B1218219) ligands has been a major driving force in the advancement of palladium-catalyzed cross-coupling reactions. acs.orgnih.govnih.gov For the coupling of electron-rich anilines and heteroaromatic systems, the use of bulky and electron-rich phosphine ligands is often beneficial. These ligands promote the formation of the active monoligated Pd(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 2: Examples of Ligands Used in Palladium-Catalyzed Cross-Coupling
| Ligand | Structure | Key Features |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | A common, relatively inexpensive ligand. |
| XPhos | A bulky biaryl phosphine ligand, often effective for challenging couplings. nih.gov | |
| SPhos | Another bulky biaryl phosphine ligand known for its high activity. acs.org | |
| Buchwald-type ligands | A class of bulky, electron-rich biaryl monophosphine ligands that are highly effective in a wide range of cross-coupling reactions. nih.gov |
The choice of ligand can significantly influence the scope and efficiency of the coupling reaction. For instance, the development of ligands specifically designed for the coupling of heteroaromatic substrates has been crucial for the synthesis of complex molecules containing pyridine rings. semanticscholar.orgrsc.org The steric and electronic properties of the ligand must be carefully matched to the specific substrates being coupled to achieve optimal results.
Alternative Coupling Methodologies (e.g., Buchwald-Hartwig Amination for related systems)
The Buchwald-Hartwig amination stands as a cornerstone of modern carbon-nitrogen (C-N) bond formation in organic synthesis. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a powerful alternative for synthesizing aryl amines, including complex structures related to this compound. The reaction's utility is particularly noted for its broad substrate scope and tolerance of various functional groups, overcoming the limitations of older methods. wikipedia.org
The catalytic cycle generally proceeds through three key steps:
Oxidative Addition: A Palladium(0) complex reacts with an aryl halide (or triflate), inserting the metal into the carbon-halogen bond to form a Pd(II) species.
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation with a base to form an amido complex.
Reductive Elimination: The aryl group and the amido group couple, and the desired C-N bond is formed, regenerating the Pd(0) catalyst. wikipedia.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligands, which stabilize the palladium catalyst and modulate its reactivity. rug.nl Early systems used ligands like triphenylphosphine, but significant advancements came with the development of sterically hindered and electron-rich ligands.
Key Ligand Classes for Buchwald-Hartwig Amination
| Ligand Type | Examples | Characteristics |
|---|---|---|
| Bidentate Phosphines | BINAP, DPPF | Among the first to reliably couple primary amines; believed to speed up the reaction by preventing dimer formation. wikipedia.org |
| Sterically Hindered Monophosphines | DavePhos, XPhos | Generate more active catalysts, allowing for broader substrate scope (including aryl chlorides) and milder reaction conditions. rug.nl |
For the synthesis of pyridyl-aniline systems, this methodology could involve coupling an aminopyridine with a halo-fluorobenzene derivative or, conversely, coupling 4-fluoroaniline with a halopyridine. The reaction has been successfully applied to the poly-functionalization of halopyridines through sequential, regioselective palladium-catalyzed reactions. rsc.org Furthermore, the coupling of heteroarylamines, such as aminopyridines, is well-established, making this a viable route for creating analogs of the title compound. researchgate.net
Multi-Component Reactions for Direct Synthesis Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs for constructing highly substituted pyridine rings represent a plausible strategic approach.
One such strategy involves a cascade reaction sequence. For instance, a one-pot synthesis of polysubstituted pyridines can be achieved from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org This process proceeds through a series of reactions including Wittig, Staudinger, aza-Wittig, and a 6π-3-azatriene electrocyclization, demonstrating the power of MCRs to rapidly build complexity. organic-chemistry.org Another approach is the [3+3] annulation of β-enaminones or β-enaminoesters with saturated ketones, which, after a cascade of Michael addition, condensation, and oxidation, yields 3-acylpyridines. organic-chemistry.org These methods highlight the potential for designing a convergent synthesis where the fluoro-phenyl moiety is incorporated into one of the starting components.
Derivatization Strategies Post-Synthesis of the Core Compound
Once the this compound core is synthesized, its constituent parts—the aniline nitrogen, the pyridine ring, and the fluoro-phenyl moiety—can be selectively modified to generate a wide array of derivatives.
Functionalization of the Aniline Nitrogen
The primary amino group (-NH₂) of the aniline moiety is a versatile handle for derivatization. Standard transformations can introduce a variety of functional groups, altering the compound's electronic and steric properties.
Common Aniline Nitrogen Functionalizations
| Reaction Type | Reagents | Product |
|---|---|---|
| Acylation | Acyl chlorides (e.g., Acryloyl chloride), Anhydrides | Amides |
| Sulfonylation | Sulfonyl chlorides (e.g., Tosyl chloride) | Sulfonamides |
| Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Secondary or Tertiary Amines |
A documented example for a related system involves the N-acylation of a substituted aniline using acryloyl chloride in the presence of a base like triethylamine (B128534) to yield the corresponding acrylamide (B121943) derivative. nih.gov This type of modification is crucial in various fields, including medicinal chemistry, for tuning compound properties.
Modifications of the Pyridine Ring
The pyridine ring offers several avenues for modification, primarily through reactions at the nitrogen atom or the carbon atoms of the ring.
N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen allows for straightforward reaction with electrophiles. Alkylation with agents like 3-bromopropene can form N-allyl-pyridinium quaternary ammonium (B1175870) salts. google.com Alternatively, oxidation with agents like m-CPBA produces pyridine N-oxides. This transformation is particularly strategic as it activates the pyridine ring for further reactions. rsc.org
Substitution on the Pyridine Ring: Pyridine N-oxides are valuable intermediates for introducing substituents. For example, direct fluorination of a 3-bromo-4-nitropyridine (B1272033) N-oxide can yield a 3-fluoro-4-nitropyridine (B80604) N-oxide, a reaction that is challenging on the parent pyridine due to its electron-deficient nature. rsc.org Subsequent reduction can convert the nitro group to an amine and remove the N-oxide, providing a meta-substituted aminopyridine. rsc.orgbiorxiv.org This highlights a sophisticated method for modifying the pyridine ring post-synthesis.
Substitution on the Fluoro-Phenyl Moiety
The fluoro-phenyl ring can undergo further substitution, with the regiochemical outcome directed by the existing substituents: the strongly activating amino group (-NH₂), the deactivating but ortho-, para-directing fluoro group (-F), and the deactivating pyridyl group.
Electrophilic Aromatic Substitution: The powerful ortho-, para-directing influence of the amino group typically governs the position of electrophilic attack. Reactions like bromination using N-bromosuccinimide (NBS) or nitration with nitric and sulfuric acids would be expected to occur at the positions ortho to the amine. For this compound, this would be the C2 and C6 positions.
Directed Ortho-Metalation (DoM): To achieve more precise substitution, directed metalation is a powerful tool. The aniline's amino group can be temporarily protected (e.g., as an amide or carbamate) to act as a directed metalation group (DMG). Treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate the ortho position (C2), creating a lithiated species that can be quenched with various electrophiles to install a new substituent with high regioselectivity.
Chemical Reactivity and Transformational Studies of 4 Fluoro 3 Pyridin 4 Yl Aniline
Electrophilic Aromatic Substitution Patterns on the Aniline (B41778) Ring
The aniline ring in 4-fluoro-3-(pyridin-4-yl)aniline possesses three substituents that influence the regioselectivity of electrophilic aromatic substitution: the amino group (-NH2), the fluoro group (-F), and the pyridin-4-yl group. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com Conversely, the fluorine atom is a deactivating group due to its high electronegativity, but it also acts as an ortho-, para-director. wikipedia.org The pyridin-4-yl group is an electron-withdrawing group, which deactivates the aromatic ring to which it is attached.
Given these competing effects, the positions for electrophilic attack on the aniline ring are most likely to be ortho to the strongly activating amino group. Therefore, substitution is predicted to occur primarily at the C5 and C3 positions. However, the C3 position is already occupied by the pyridin-4-yl group, making the C5 position the most probable site for electrophilic substitution.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Bromination | Br2, CH3COOH | 5-Bromo-4-fluoro-3-(pyridin-4-yl)aniline |
| Nitration | HNO3, H2SO4 | 4-Fluoro-5-nitro-3-(pyridin-4-yl)aniline |
| Sulfonation | H2SO4, SO3 | 5-Amino-2-fluoro-3-(pyridin-4-yl)benzenesulfonic acid |
Note: This table represents predicted outcomes based on general principles of electrophilic aromatic substitution and has not been confirmed by published experimental data.
Nucleophilic Reactions Involving the Aniline Nitrogen
The nitrogen atom of the aniline group is nucleophilic and can participate in a variety of reactions. wikipedia.org These include acylation, sulfonylation, and diazotization.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acylated derivative. For example, treatment with acetyl chloride would produce N-(4-fluoro-3-(pyridin-4-yl)phenyl)acetamide.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would result in the formation of a sulfonamide, for instance, N-(4-fluoro-3-(pyridin-4-yl)phenyl)-4-methylbenzenesulfonamide.
Diazotization: Treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) would lead to the formation of a diazonium salt. This intermediate can then be subjected to a range of Sandmeyer or related reactions to introduce a variety of substituents in place of the amino group. wikipedia.org
Table 2: Predicted Products of Nucleophilic Reactions at the Aniline Nitrogen
| Reaction Type | Reagent | Predicted Product |
| Acylation | Acetyl chloride | N-(4-Fluoro-3-(pyridin-4-yl)phenyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(4-Fluoro-3-(pyridin-4-yl)phenyl)-4-methylbenzenesulfonamide |
| Diazotization followed by Sandmeyer Reaction | 1. NaNO2, HCl2. CuCN | 4-Fluoro-3-(pyridin-4-yl)benzonitrile |
Note: This table represents predicted outcomes based on the known reactivity of anilines and has not been confirmed by published experimental data.
Transformations of the Pyridine (B92270) Heterocycle
The pyridine ring in this compound can undergo transformations characteristic of this heterocycle. The lone pair of electrons on the pyridine nitrogen makes it susceptible to reactions with electrophiles.
N-Oxidation: Reaction with an oxidizing agent such as a peroxy acid (e.g., m-CPBA) would likely lead to the formation of the corresponding pyridine N-oxide.
N-Alkylation: Treatment with an alkyl halide, such as methyl iodide, would result in the formation of a quaternary pyridinium (B92312) salt.
The pyridine ring is generally electron-deficient and therefore resistant to electrophilic substitution. quora.com Conversely, it is more susceptible to nucleophilic substitution, particularly at the C2 and C4 positions, especially if a good leaving group is present. youtube.comquora.com In the case of this compound, direct nucleophilic substitution on the unsubstituted pyridine ring would require harsh conditions.
Stability and Degradation Pathways under Controlled Research Conditions
The stability of this compound under controlled research conditions would be influenced by the inherent properties of its functional groups.
Oxidation: Anilines are known to be susceptible to oxidation, which can lead to the formation of colored impurities upon exposure to air and light. wikipedia.org This oxidation can proceed through various intermediates, potentially leading to polymerization or the formation of complex colored bodies.
Acidic Conditions: In strongly acidic media, both the aniline and pyridine nitrogens would be protonated. This would significantly deactivate the aniline ring towards electrophilic substitution. byjus.com
Photostability: The presence of two aromatic rings suggests that the compound may absorb UV radiation. This could potentially lead to photochemical degradation, although specific pathways are difficult to predict without experimental data. The carbon-fluorine bond is generally strong and less likely to undergo homolytic cleavage under typical laboratory conditions.
Medicinal Chemistry and Chemical Biology Research of 4 Fluoro 3 Pyridin 4 Yl Aniline Derivatives
Elucidation of Biological Target Interactions and Mechanisms of Action
Kinase Inhibition Profiling and Specificity Studies (e.g., c-Met, Btk, ALK5, PDE2A, Carbonic Anhydrase)
No publicly available data exists detailing the inhibitory activity of 4-Fluoro-3-(pyridin-4-yl)aniline against c-Met, Btk, ALK5, PDE2A, or Carbonic Anhydrase.
Information regarding whether this compound acts as a competitive or non-competitive inhibitor of any biological target is not available.
There are no published studies investigating the potential for this compound to act as an allosteric modulator.
Enzyme Inhibition Kinetic Analysis
No enzyme inhibition kinetic data for this compound has been reported in the literature.
Receptor Binding Affinity Studies
Studies detailing the receptor binding affinity of this compound are not publicly accessible.
Modulation of Cellular Signaling Pathways
There is no information on how this compound may modulate any cellular signaling pathways.
Anti-Parasitic Activity Mechanisms (e.g., Trypanosoma brucei)
Derivatives of this compound have shown promise in the fight against parasitic diseases like Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei. nih.gov The mechanism of action for many trypanocidal drugs involves accumulation within the parasite. nih.gov For instance, the diamidine class of drugs is known to concentrate in the kinetoplast, the network of circular DNA inside the large mitochondrion of trypanosomes. nih.gov
Research into 4-anilinoquinazoline (B1210976) derivatives, which share structural similarities with this compound, suggests that these compounds can inhibit trypanosome proliferation. nih.gov While the precise molecular targets are still under investigation, it is believed that these compounds may interfere with essential biological pathways in the parasite. Some trypanocidal agents are known to inhibit various trypanosomal enzymes, including dihydrofolate reductase and glycolytic enzymes. nih.gov The uptake of some of these drugs is thought to occur via endocytosis. nih.gov
Optimization of related 4-anilinoquinazoline compounds has led to the development of analogs with sub-micromolar activity against T. brucei. nih.gov Some of these compounds have also demonstrated activity against other protozoan parasites such as T. cruzi and L. major, as well as P. falciparum. nih.gov This suggests that the core scaffold may interact with a target that is conserved across different parasite species.
Anti-Fungal Activity Mechanisms
The 1,2,4-triazole (B32235) scaffold, which can be incorporated into derivatives of this compound, is a well-established pharmacophore in antifungal agents. nih.gov These compounds often exert their antifungal effects by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Specifically, they target lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts the integrity and function of the fungal cell membrane.
The structure-activity relationship (SAR) studies of various azole derivatives have highlighted the importance of specific structural features for potent antifungal activity. nih.gov For instance, the presence of a 1,2,4-triazole ring is crucial for the activity of many antifungal drugs. nih.gov
Anti-Bacterial Activity Mechanisms
Derivatives of this compound have been investigated for their antibacterial properties, particularly against Gram-positive bacteria. A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine (B1678525) substituted piperazine (B1678402) have been synthesized and shown to exhibit significant antibacterial activity. mdpi.com The mechanism of action for oxazolidinone antibacterial agents like linezolid (B1675486) involves the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex and thereby halting the translation process.
Molecular docking studies of these novel oxazolidinone derivatives suggest a similar binding mode to the bacterial ribosome. mdpi.com Furthermore, some of these compounds have demonstrated the ability to inhibit the formation of bacterial biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously difficult to eradicate. mdpi.com
Anti-Tubercular Activity Mechanisms
Novel 4-anilinoquinolines and 4-anilinoquinazolines, which are structurally related to this compound, have been identified as inhibitors of Mycobacterium tuberculosis (Mtb). nih.govnih.gov While the exact molecular target for many of these compounds is still being elucidated, some triazole derivatives have been shown to target enzymes involved in the synthesis of the mycobacterial cell wall, such as β-ketoacyl-acyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA). mdpi.com
The anti-tubercular activity of these compounds is often evaluated against both drug-sensitive (H37Rv) and multi-drug-resistant (MDR) strains of Mtb. mdpi.com The identification of compounds with activity against MDR strains is of particular importance due to the growing challenge of drug-resistant tuberculosis.
Antiviral Activity Mechanisms
The pyridine (B92270) nucleus is a common feature in many compounds with antiviral properties. nih.gov While specific research on the antiviral mechanisms of this compound is limited, related fluorinated nucleoside analogs have demonstrated significant anti-influenza activity. nih.gov The mechanism of action for such compounds is often attributed to the inhibition of viral enzymes that are essential for replication, such as DNA-directed RNA polymerase. nih.gov For example, a novel fluoropyrazole ribonucleoside has been shown to act as an inhibitor of IMP dehydrogenase and DNA-directed RNA polymerases, key enzymes in viral replication. nih.gov This suggests that derivatives of this compound could potentially be developed into antiviral agents by incorporating structural features that mimic natural nucleosides to interfere with viral replication processes.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Impact of Substituents on Biological Potency and Selectivity
The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on the aniline (B41778) and pyridine rings. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence potency and selectivity, guiding the design of more effective therapeutic agents.
The introduction of a fluorine atom can have profound effects on a molecule's physicochemical properties, including its lipophilicity, acidity, and metabolic stability, all of which can impact biological activity. researchgate.netresearchgate.net For instance, fluorination can increase the hydrophobic surface of a molecule and decrease the basicity of nearby functional groups through an inductive effect. researchgate.net In the context of anti-tubercular 4-anilinoquinazolines, the inclusion of a fluorine substituent on the phenyl ring distal to the quinazoline (B50416) core markedly increased activity. nih.gov
The position of substituents is also critical. For example, in a series of phenoxyltrifluoromethylpyridines with antifungal activity, the concurrent presence of ether bonds and trifluoromethyl groups at the second and third positions of the pyridine ring was beneficial for enhancing its antifungal activity. mdpi.com Similarly, for pyrazolo[3,4-d]pyrimidin-4-one derivatives, a bulky electronegative unit at the ortho-position of the aniline scaffold led to a conspicuous antifungal effect. researchgate.net
The nature of the substituent plays a significant role. In the development of anti-tubercular compounds, a benzyloxy aniline group was found to be important for activity. nih.govnih.gov Furthermore, in a series of 4-anilinoquinolines and 4-anilinoquinazolines, the 6,7-dimethoxy substitution on the quinoline (B57606) ring was identified as a key feature for Mtb inhibition. nih.govnih.gov
The following table summarizes the impact of various substituents on the biological activity of compounds related to this compound, based on several research findings.
| Core Scaffold | Substituent/Modification | Position | Impact on Biological Activity | Reference(s) |
| 4-Anilinoquinazoline | Fluorine | Phenyl ring distal to quinazoline | Markedly increased anti-tubercular activity | nih.gov |
| 4-Anilinoquinoline/quinazoline | 6,7-dimethoxy | Quinoline/quinazoline ring | Important for Mtb inhibition | nih.govnih.gov |
| 4-Anilinoquinoline/quinazoline | Benzyloxy aniline | Aniline portion | Important for anti-Mtb activity | nih.govnih.gov |
| Phenoxyltrifluoromethylpyridine | Trifluoromethyl group and ether bond | 2- and 3-positions of pyridine ring | Enhanced antifungal activity | mdpi.com |
| Pyrazolo[3,4-d]pyrimidin-4-one | Bulky electronegative unit | Ortho-position of aniline scaffold | Conspicuous antifungal effect | researchgate.net |
| 1,2,4-Triazole derivatives | 4-fluoro, 4-trifluoromethyl | Phenyl ring | Promising antifungal activity | nih.gov |
| 4-anilinoquinazoline | Aminoheterocycles replacing aniline | Headgroup | Potent analogs that inhibit trypanosome proliferation | nih.gov |
Influence of Fluorine Atom Position and Electronic Effects
The placement of a fluorine atom on a drug molecule can significantly alter its physicochemical and pharmacological properties. In the this compound scaffold, the fluorine atom is positioned at the 4-position of the aniline ring, which is ortho to the amine group and meta to the pyridine ring. This specific placement has profound electronic effects that are critical for its biological activity.
The fluorine atom is a highly electronegative element, and it acts as a potent electron-withdrawing group through the inductive effect. This electronic pull modulates the basicity (pKa) of the aniline nitrogen. By lowering the pKa, the fluorine atom reduces the likelihood of the amine group being protonated at physiological pH. This is often a desirable trait for kinase inhibitors, as the neutral form of the aniline is typically required for optimal binding to the ATP-binding pocket of the kinase.
Role of Heterocyclic Modifications (e.g., Pyridine vs. Pyrimidine, Oxadiazole, Triazole, Pyrazole)
Bioisosteric replacement of the pyridine ring in the this compound scaffold is a common strategy to modulate a compound's properties, including its potency, selectivity, and pharmacokinetic profile. The pyridine ring itself is a key structural feature, often acting as a hydrogen bond acceptor. Replacing it with other heterocyclic rings can fine-tune these interactions and introduce new ones.
Research into novel p38 MAP kinase inhibitors has demonstrated the effectiveness of this approach. In one study, a quinoxaline (B1680401) core, which can be considered a more complex heterocyclic system, was replaced by a pyrido[2,3-b]pyrazine (B189457) core. nih.gov This modification led to a compound with superior p38α MAP kinase inhibition, with an IC₅₀ value of 38 nM, compared to the quinoxaline-based inhibitors. nih.gov This illustrates that subtle changes in the heterocyclic system, such as the number and position of nitrogen atoms, can have a significant impact on biological activity.
The following table summarizes the impact of replacing the quinoxaline core with a pyridopyrazine core in a related series of p38 inhibitors:
| Compound ID | Core Heterocycle | p38α MAP Kinase IC₅₀ (nM) |
| 6f | Quinoxaline | 81 |
| 9e | Pyrido[2,3-b]pyrazine | 38 |
Data sourced from a study on pyridinylquinoxalines and pyridinylpyridopyrazines as p38 inhibitors. nih.gov
Other common bioisosteric replacements for pyridine include pyrimidine, oxadiazole, triazole, and pyrazole. Each of these rings offers a different arrangement of hydrogen bond donors and acceptors, as well as varying dipole moments and steric profiles. For example, replacing pyridine with pyrimidine introduces an additional nitrogen atom, potentially creating a new hydrogen bonding opportunity. nih.gov The choice of heterocycle is often guided by the specific topology of the target protein's binding site, with the goal of optimizing the intermolecular interactions. The use of furo[3,2-b]pyridines as bioisosteres for indole-based 5-HT(1F) receptor agonists has also been shown to be effective, yielding compounds with improved selectivity. ebi.ac.uk
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to its biological target. For derivatives of this compound, which are often kinase inhibitors, the relative orientation of the aniline and pyridine rings is a key determinant of activity. These compounds are not planar, and there is a degree of rotational freedom around the single bond connecting the two aromatic rings.
Many kinase inhibitors that share this diarylamine motif bind to the "DFG-out" conformation of the kinase. nih.gov In this conformation, the aspartate-phenylalanine-glycine (DFG) motif of the activation loop is flipped, creating an allosteric pocket adjacent to the ATP-binding site. nih.gov The inhibitor typically occupies both the ATP site and this allosteric pocket, with the 4-fluoroaniline (B128567) portion often residing in the ATP site and the pyridine moiety extending into the allosteric region. The specific dihedral angle between the two rings is crucial for fitting into this binding site. Computational studies and X-ray crystallography are used to determine these bioactive conformations. nih.govresearchgate.net
The fluorine atom itself can influence the preferred conformation of the molecule. mdpi.com Its electronic properties can affect the rotational barrier around the C-C bond connecting the rings, and its steric bulk can favor certain rotational isomers (rotamers). Studies on other fluorinated diaryl systems have shown that the introduction of a fluorine atom can lead to a predominance of a specific conformer group. mdpi.com Identifying the bioactive conformation is a key step in rational drug design, as it allows for the design of more rigid analogs that are "pre-organized" for binding, which can lead to increased potency and selectivity.
Lead Optimization Strategies for this compound Based Compounds
Design of Next-Generation Derivatives
Lead optimization is the process of taking a promising "hit" compound and modifying its structure to improve its drug-like properties. For compounds based on the this compound scaffold, this involves a multi-parameter optimization process. researchgate.net The primary goals are typically to increase potency against the desired target, improve selectivity over other related targets (especially other kinases), and enhance pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Strategies for designing next-generation derivatives often involve:
Structure-Based Design: Using the crystal structure of the lead compound bound to its target, medicinal chemists can identify opportunities for new interactions. This could involve adding functional groups to the aniline or pyridine rings to form new hydrogen bonds or fill hydrophobic pockets. nih.gov
Modifying the Aniline Moiety: While the 4-fluoroaniline part is often crucial for the primary binding interaction, small modifications can be made. For example, adding small alkyl groups or other substituents could fine-tune the electronics or improve metabolic stability.
Exploring Different Heterocyclic Cores: As discussed in section 4.2.3, replacing the pyridine ring with other heterocycles is a powerful strategy. This can lead to improved selectivity by exploiting differences in the binding sites of various kinases. nih.gov
Improving ADME Properties: Modifications are often made to improve solubility, membrane permeability, and metabolic stability. This can involve adding polar groups to increase solubility or blocking sites of metabolism to increase the drug's half-life.
An example of lead optimization can be seen in the development of c-Met kinase inhibitors, where optimization of a 1,2,4-triazine (B1199460) lead compound led to derivatives with significantly improved cytotoxicity against cancer cell lines. nih.gov
Application of Linker Chemistry in Compound Design
Linker chemistry has become increasingly important in modern drug design, particularly with the rise of new modalities like Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that consists of a "warhead" that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. nih.govexplorationpub.com
The this compound scaffold is an ideal candidate for use as a warhead in a PROTAC designed to degrade a target kinase. The linker is attached to a position on the scaffold that does not interfere with its binding to the target protein. The design of the linker is critical for the PROTAC's efficacy and is not merely a passive spacer. explorationpub.com
Key aspects of linker design include:
Length: The linker must be long enough to allow the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, but not so long that the interaction is inefficient. explorationpub.com
Composition: The chemical nature of the linker (e.g., alkyl chain, polyethylene (B3416737) glycol (PEG), or more rigid structures) affects the PROTAC's solubility, cell permeability, and the geometry of the ternary complex. explorationpub.com
Attachment Point: The point at which the linker is attached to the warhead can dramatically influence the stability and conformation of the ternary complex, and thus the efficiency of protein degradation. nih.gov
The following table illustrates how linker composition can affect PROTAC activity, based on general principles from the literature:
| Linker Type | Potential Properties |
| Alkyl Chain | Hydrophobic, can be conformationally flexible. |
| PEG Chain | Hydrophilic, can improve solubility and reduce non-specific binding. |
| Rigid Linker (e.g., containing rings) | Restricts conformational flexibility, can lead to more specific ternary complex formation. |
This table represents general trends in PROTAC linker design. explorationpub.comexplorationpub.com
Phenotypic Screening and Target Deconvolution Methodologies
Phenotypic screening is a drug discovery approach where compounds are tested for their ability to produce a desired change in a cell or organism's phenotype (e.g., inducing cancer cell death), without a preconceived notion of the molecular target. nih.govcriver.com This is in contrast to target-based screening, which tests compounds against a specific, known protein. Derivatives of this compound are often included in the chemical libraries used for these screens.
Phenotypic screening has seen a resurgence because it can identify compounds that work through novel mechanisms of action or that engage multiple targets to achieve their effect. youtube.com Once a "hit" compound is identified from a phenotypic screen, the critical next step is to determine its molecular target(s), a process known as target deconvolution or target identification. nih.govcriver.com
Common methodologies for target deconvolution include:
Affinity Chromatography: The hit compound is chemically modified and attached to a solid support (like beads). A cell lysate is then passed over these beads. The proteins that bind to the immobilized compound are captured, eluted, and identified using mass spectrometry. acs.org
Chemical Proteomics: This is a more advanced version of affinity chromatography. Often, quantitative mass spectrometry techniques are used to compare the proteins that bind to the drug-coated beads versus control beads, which helps to distinguish specific binders from non-specific ones. acs.org Competition experiments, where the free compound is added to compete for binding, are also used to confirm targets.
Activity-Based Protein Profiling (ABPP): This method uses chemical probes that react covalently with the active site of specific enzyme families (like kinases). A hit compound can be tested for its ability to prevent the binding of these probes, thus revealing which enzymes it interacts with in a complex biological sample. nih.gov
Genetic Approaches: Techniques like CRISPR-based screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway.
These target deconvolution methods are essential for understanding the mechanism of action of a phenotypically active compound and for its subsequent optimization into a clinical candidate. criver.com
Computational and Theoretical Investigations of 4 Fluoro 3 Pyridin 4 Yl Aniline
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as 4-fluoro-3-(pyridin-4-yl)aniline or its analogs, might interact with a biological target, typically a protein.
Studies on N-(pyridin-4-ylmethyl)aniline and N-ethyl-4-(pyridin-4-yl)benzamide derivatives, which share the core structure of the target compound, reveal common binding patterns within the ATP-binding sites of protein kinases. nih.govnih.gov The pyridine (B92270) and aniline (B41778) moieties are consistently involved in forming key interactions that stabilize the ligand-protein complex.
Hydrogen Bonding: The pyridine nitrogen is frequently identified as a key hydrogen bond acceptor, often interacting with hinge region residues in kinase domains. nih.gov The aniline nitrogen can act as a hydrogen bond donor. For instance, in studies on Bcr-Abl inhibitors, the isosteric replacement of a phenyl ring with a pyridine ring was shown to enhance electrostatic complementarity within the active site. mdpi.com
Hydrophobic Interactions: The phenyl ring of the aniline group and the pyridine ring contribute to hydrophobic interactions with nonpolar residues in the binding pocket. The fluorine substituent on the phenyl ring in this compound would likely enhance these interactions.
π-π Stacking: The aromatic nature of both the pyridine and phenyl rings allows for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. These interactions are significant for the proper orientation and stabilization of the ligand.
A representative summary of potential intermolecular forces based on studies of analogous compounds is presented below:
| Intermolecular Force | Potential Interacting Group on Ligand | Common Interacting Residues |
| Hydrogen Bonding | Pyridine Nitrogen (acceptor), Aniline NH2 (donor) | Hinge region amino acids (e.g., Met) |
| Hydrophobic Interactions | Phenyl ring, Pyridine ring | Leucine, Valine, Isoleucine, Alanine |
| π-π Stacking | Phenyl ring, Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |
Docking studies on analogous compounds have identified critical residues within the binding pockets of various protein kinases. For example, in the study of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, key interactions were observed with residues in the ATP pocket, catalytic loop, and DFG motif. nih.gov The analysis of protein-ligand interaction fingerprints for N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors also highlighted specific residue interactions. nih.gov
The binding pocket for such inhibitors is often a deep, hydrophobic cleft with specific hydrogen bonding sites. The identification of these pockets and the interacting residues is fundamental for structure-based drug design. nih.gov
A hypothetical list of key active site residues for a kinase target interacting with a this compound-like compound is provided below:
| Kinase Domain Region | Potential Interacting Residues |
| Hinge Region | Methionine, Cysteine |
| Catalytic Loop | Lysine, Glutamic Acid |
| DFG Motif | Aspartic Acid, Phenylalanine, Glycine |
| P-loop | Glycine-rich residues |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that influence potency.
For series of compounds containing the pyridinyl-aniline scaffold, both 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), as well as 2D-QSAR methods like Multiple Linear Regression (MLR), have been successfully applied. nih.govnih.govresearchgate.net
For instance, a study on N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors developed robust CoMFA and CoMSIA models with good predictive capabilities. nih.gov The CoMFA model yielded a q² of 0.671 and an r² of 0.969, while the CoMSIA model gave a q² of 0.608 and an r² of 0.936. nih.gov These statistical values indicate a high degree of confidence in the models' predictive power. Similarly, a 3D-QSAR study on N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors also produced statistically significant CoMFA and CoMSIA models. nih.gov
Below is a table summarizing typical statistical parameters for QSAR models developed for analogous series of compounds:
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |
| CoMFA | 0.671 - 0.774 | 0.965 - 0.969 | 0.703 |
| CoMSIA | 0.608 - 0.676 | 0.936 - 0.949 | 0.548 |
Data derived from studies on analogous compound series. nih.govnih.gov
CoMSIA models are particularly insightful as they map the contribution of different physicochemical fields to the biological activity. The common descriptors analyzed are steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields.
Contour maps generated from these analyses provide a visual guide for drug design. For example, a CoMSIA model for a series of kinase inhibitors might show that:
Sterically favored regions (green contours): Indicate where bulky substituents would enhance activity.
Sterically disfavored regions (yellow contours): Indicate where bulky groups would decrease activity.
Electropositive favored regions (blue contours): Suggest where electron-withdrawing groups are beneficial.
Electronegative favored regions (red contours): Suggest where electron-donating groups would be advantageous.
Hydrophobic favored regions (white contours): Show where hydrophobic groups would increase potency.
H-bond donor favored regions (cyan contours): Indicate where hydrogen bond donors are preferred.
H-bond acceptor favored regions (purple contours): Show where hydrogen bond acceptors would be beneficial.
In the context of this compound, the fluorine atom would contribute to the electrostatic field, while the pyridine and phenyl rings would be significant in the hydrophobic and aromatic fields.
Beyond the 3D fields of CoMFA and CoMSIA, 2D descriptors are also used in QSAR modeling. These can include:
Topological descriptors: Which describe the connectivity of atoms in a molecule.
Conformational descriptors: Which relate to the 3D shape of the molecule.
Physicochemical properties: Such as logP (lipophilicity) and molar refractivity.
These descriptors are often used in MLR models to create a mathematical equation that predicts biological activity. For a compound like this compound, these descriptors would quantify aspects like its size, shape, and polarity, which in turn influence its interaction with a biological target.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular geometries, electronic properties, and vibrational frequencies. For a molecule like this compound, DFT studies, likely employing a functional such as B3LYP with a basis set like 6-311+G(d,p), would provide fundamental insights into its behavior.
Electronic Structure Analysis
An electronic structure analysis of this compound would reveal the distribution of electrons within the molecule, which is fundamental to understanding its stability, polarity, and reactivity. Key aspects of this analysis would include the calculation of atomic charges and the mapping of the molecular electrostatic potential (MEP).
The analysis would likely show a significant negative charge localization on the nitrogen atom of the pyridine ring and the fluorine atom, due to their high electronegativity. The amino group on the aniline ring would, in contrast, be a region of positive electrostatic potential. This charge distribution is critical for determining how the molecule interacts with other molecules, including potential binding partners like proteins.
Conformational Energetics
The two aromatic rings in this compound are not fixed in a single orientation. They can rotate relative to each other around the carbon-carbon single bond that connects them. A detailed conformational analysis using DFT would be necessary to determine the most stable three-dimensional structure of the molecule.
This study would involve calculating the total energy of the molecule as a function of the dihedral angle between the aniline and pyridine rings. The results would identify the lowest energy conformation (the global minimum) and any other stable, low-energy conformations (local minima). The energy barriers between these conformations would also be determined, providing insight into the molecule's flexibility. It is expected that the most stable conformation would be non-planar to minimize steric hindrance between the hydrogen atoms on the adjacent rings.
Reactivity Prediction through Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies used to predict the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. While specific calculations for this compound are not published, studies on similar fluorinated aniline derivatives provide illustrative data. uni.lu A larger energy gap would indicate higher stability and lower reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Aniline Derivatives (Note: Data is for illustrative purposes and does not represent this compound)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |
| 4-(4-tert-butylphenyl)-3-fluoroaniline | -5.32 | -0.45 | 4.87 |
| 4-(1,1′-biphenyl)-2-fluoroaniline | -5.41 | -0.52 | 4.89 |
| 2-fluoro-4-(naphthalen-1-yl)aniline | -5.28 | -0.63 | 4.65 |
Source: Adapted from studies on fluorinated aniline derivatives. uni.lu
Molecular Dynamics Simulations for Dynamic Binding Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT provides a static picture of a single molecule, MD simulations can model how a molecule like this compound would behave in a dynamic environment, such as in solution or interacting with a biological target like a protein.
An MD simulation would begin with the optimized structure obtained from DFT calculations. The molecule would be placed in a simulated environment (e.g., a box of water molecules) and the forces on each atom would be calculated. By integrating Newton's laws of motion, the trajectory of every atom can be tracked over a period of time, typically nanoseconds to microseconds.
These simulations are invaluable for understanding how the molecule might bind to a protein's active site. Researchers can analyze the stability of the binding pose, the specific intermolecular interactions (like hydrogen bonds and van der Waals forces) that maintain the complex, and the conformational changes that might occur in both the molecule and the protein upon binding. For instance, MD simulations have been used to investigate the binding energy and mechanical properties of composite systems, which provides a framework for how this compound could be studied.
Advanced Characterization Techniques for 4 Fluoro 3 Pyridin 4 Yl Aniline and Its Derivatives in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Fluoro-3-(pyridin-4-yl)aniline. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR is used to identify the number and type of hydrogen atoms. The spectrum of this compound would show distinct signals for the protons on the aniline (B41778) and pyridine (B92270) rings, as well as the amine (-NH₂) group. Chemical shifts (δ) are influenced by electron-donating or withdrawing groups, and coupling constants (J) reveal adjacent proton relationships. For instance, the protons on the aniline ring will exhibit splitting patterns influenced by the fluorine atom and the pyridine ring.
¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF), confirming the C-F bond. The chemical shifts of the aromatic carbons are indicative of the substituent effects of the amino, fluoro, and pyridinyl groups.
¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. researchgate.net For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, and its chemical shift provides a sensitive probe of the electronic environment around the fluorine atom. researchgate.netrsc.org This technique is particularly useful for monitoring reactions involving fluorinated compounds and for studying interactions with biological targets. nih.gov
Table 1: Representative NMR Data for Fluoro-Substituted Aniline and Pyridine Derivatives Note: The following table presents typical chemical shift ranges observed for related structures, which can be used to predict the spectrum of this compound. Exact values for the title compound require experimental measurement.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Key Features & Couplings |
| ¹H | Aromatic-H (Aniline Ring) | 6.5 - 7.5 | Splitting patterns influenced by F, NH₂, and pyridinyl substituents. chemicalbook.comchemicalbook.com |
| Aromatic-H (Pyridine Ring) | 7.0 - 8.8 | Characteristic shifts for α and β protons relative to the nitrogen. | |
| Amine-H (NH₂) | 3.5 - 5.0 | Often a broad singlet, position can vary with solvent and concentration. chemicalbook.com | |
| ¹³C | C-F | 150 - 165 | Large one-bond C-F coupling (¹JCF ≈ 230-250 Hz). rsc.orgchemicalbook.com |
| C-N (Aniline) | 140 - 150 | Shift influenced by amine group. rsc.orgchemicalbook.com | |
| Aromatic-C | 110 - 150 | Shifts are diagnostic of substituent positions. chemicalbook.com | |
| C-N (Pyridine) | 145 - 155 | Characteristic shifts for carbons adjacent to the ring nitrogen. | |
| ¹⁹F | Aryl-F | -110 to -120 | Chemical shift is highly sensitive to the electronic environment. rsc.org |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This provides definitive confirmation of a compound's identity. For this compound (C₁₁H₉FN₂), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. rsc.org
Table 2: Predicted HRMS Data for this compound
| Adduct Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₁H₁₀FN₂⁺ | 189.08226 |
| [M+Na]⁺ | C₁₁H₉FN₂Na⁺ | 211.06420 |
| [M-H]⁻ | C₁₁H₈FN₂⁻ | 187.06770 |
| [M]⁺ | C₁₁H₉FN₂⁺ | 188.07443 |
| Data sourced from predicted values. uni.lu |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific bonds. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Typical Frequency Range (cm⁻¹) |
| Amine | N-H stretch | 3300 - 3500 (typically two bands for -NH₂) |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Aryl-Fluorine | C-F stretch | 1200 - 1270 |
| Aryl-Amine | C-N stretch | 1250 - 1350 |
| Frequencies are based on typical values for the specified functional groups and data from related compounds. rsc.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal confirmation of its structure and would provide insight into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. While experimental data for the title compound is not available in the provided search results, this technique is crucial for the structural analysis of complex crystalline molecules. acs.org
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
Thin-Layer Chromatography (TLC) is a quick and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. rsc.org By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the separation of starting materials, intermediates, and the final product can be visualized, often under UV light.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity assessment and purification. sielc.com For a compound like this compound, a reverse-phase (RP) HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid to ensure good peak shape. sielc.comresearchgate.net By integrating the area of the product peak and comparing it to the areas of any impurity peaks, the purity can be accurately determined, often as a percentage. HPLC can also be scaled up for preparative separation to isolate the pure compound. sielc.com
Table 4: Typical Chromatographic Methods for Analysis of Aniline Derivatives
| Technique | Stationary Phase | Typical Mobile Phase | Application |
| TLC | Silica gel with fluorescent indicator (F-254) | Ethyl acetate/Hexane, Dichloromethane/Methanol | Reaction monitoring, preliminary purity check. rsc.org |
| HPLC | Reverse-phase (e.g., C18, Newcrom R1) | Acetonitrile/Water with Formic or Phosphoric Acid | Quantitative purity analysis, preparative isolation. sielc.com |
| Column Chromatography | Silica gel | Dichloromethane, Ethyl acetate/Hexane gradients | Purification of crude product. rsc.org |
Future Research Trajectories for 4 Fluoro 3 Pyridin 4 Yl Aniline in Chemical Science
Exploration of Novel Synthetic Methodologies
The efficient and versatile synthesis of 4-Fluoro-3-(pyridin-4-yl)aniline is paramount for its widespread investigation. Current synthetic routes likely rely on established cross-coupling reactions. However, future research will undoubtedly focus on the development of more sustainable and efficient methodologies.
Key areas for exploration include:
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Stille couplings are standard methods for forming the biaryl bond between the aniline (B41778) and pyridine (B92270) rings. Future work could focus on optimizing these reactions using lower catalyst loadings, greener solvents, and milder reaction conditions. Buchwald-Hartwig amination could also be explored for the introduction of the aniline moiety.
C-H Activation/Functionalization: A more atom-economical approach would involve the direct C-H arylation of a fluorinated aniline with a pyridine derivative, or vice versa. This strategy would reduce the number of pre-functionalization steps, minimizing waste and cost. Research into regioselective C-H activation of the aniline or pyridine ring will be crucial. For instance, 2-(Pyridin-2-yl)aniline has been shown to act as a directing group for C-H amination, a concept that could be adapted. rsc.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound and its derivatives would enable rapid library generation for screening purposes.
Biocatalysis: The use of enzymes for the synthesis of aniline and pyridine derivatives is a growing field. nih.gov Future research could investigate the potential of engineered enzymes for the asymmetric synthesis of chiral derivatives of this compound.
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed Cross-Coupling | High yields, well-established | Lower catalyst loading, greener solvents |
| C-H Activation/Functionalization | Atom economy, reduced steps | Regioselectivity, catalyst development |
| Flow Chemistry | Scalability, safety, rapid synthesis | Reactor design, optimization of parameters |
| Biocatalysis | High selectivity, green conditions | Enzyme discovery and engineering |
Design of Advanced Derivatives with Enhanced Potency or Selectivity
The this compound scaffold is an excellent starting point for the design of new therapeutic agents, particularly kinase inhibitors. nih.govyoutube.com The strategic modification of this core structure can lead to derivatives with improved potency, selectivity, and pharmacokinetic properties.
Future design strategies will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the aniline and pyridine rings with various substituents will be crucial to elucidate the SAR. For example, studies on other pyridine derivatives have shown that the position and nature of substituents can significantly impact biological activity. nih.govnih.gov
Fluorine Substitution: The fluorine atom on the aniline ring can influence the molecule's pKa, lipophilicity, and metabolic stability. nih.govnih.govresearchgate.netresearchgate.net Further fluorination or the introduction of fluorine-containing groups at other positions could be explored to fine-tune these properties.
Isosteric Replacements: Replacing the pyridine or aniline ring with other heterocycles could lead to novel scaffolds with different biological profiles.
Targeted Covalent Inhibitors: The aniline nitrogen or other positions on the scaffold could be functionalized with reactive groups (e.g., acrylamides) to enable covalent binding to specific targets, leading to prolonged and potent inhibition.
| Derivative Design Strategy | Rationale | Example Modification |
| SAR Studies | To understand the impact of substituents on activity. | Introduction of methyl, methoxy, or halogen groups on either ring. |
| Fluorine Substitution | To modulate physicochemical and metabolic properties. | Addition of a trifluoromethyl group. |
| Isosteric Replacements | To explore novel chemical space and biological targets. | Replacement of the pyridine ring with a pyrimidine (B1678525) or pyrazole. |
| Targeted Covalent Inhibitors | To achieve potent and durable target engagement. | Attachment of an acrylamide (B121943) group to the aniline nitrogen. |
Broadening the Scope of Biological Applications
Pyridine and aniline derivatives are known to possess a wide range of biological activities. nih.govnih.gov While kinase inhibition is a prominent area, future research should explore the potential of this compound derivatives in other therapeutic areas.
Potential biological applications to investigate include:
Anticancer Agents: Beyond kinase inhibition, derivatives could be evaluated for their activity as antiproliferative agents through other mechanisms, such as topoisomerase inhibition or disruption of protein-protein interactions. mdpi.com The antiproliferative activity of pyridine derivatives against various cancer cell lines has been documented. nih.gov
Anti-inflammatory Agents: Many anti-inflammatory drugs contain nitrogen heterocycles. Derivatives of this compound could be screened for their ability to modulate inflammatory pathways, such as the NF-κB or JAK/STAT pathways.
Neuroprotective Agents: The pyridine moiety is present in many centrally active compounds. Future studies could explore the potential of these derivatives in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. researchgate.net
Antimicrobial Agents: The development of new antimicrobial agents is a global health priority. The this compound scaffold could be a starting point for the discovery of novel antibacterial or antifungal compounds.
Integration with Emerging Computational Design Paradigms
Computer-aided drug design (CADD) is an indispensable tool in modern drug discovery. nih.govopenmedicinalchemistryjournal.commdpi.com Integrating computational approaches will be essential to accelerate the discovery and optimization of novel derivatives of this compound.
Key computational strategies include:
Molecular Docking and Virtual Screening: Docking studies can predict the binding mode of this compound derivatives to various biological targets, such as kinase active sites. nih.gov Virtual screening of large compound libraries can identify new derivatives with high predicted binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their biological activity. nih.govmdpi.com These models can then be used to predict the activity of newly designed compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of binding and the role of specific interactions.
Machine Learning and Artificial Intelligence (AI): AI-driven approaches can be used to analyze large datasets from high-throughput screening and predict the biological activity and physicochemical properties of novel compounds, guiding the design of new derivatives. mdpi.com
Development of the Core Structure for Materials Science Applications
The unique electronic and structural properties of the this compound scaffold make it a promising candidate for applications in materials science.
Future research in this area could focus on:
Polymer Synthesis: Aniline derivatives can be polymerized to form conductive polymers. acs.org The incorporation of the this compound unit into polymer backbones could lead to materials with novel electronic, optical, or thermal properties.
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are often used in the emissive and electron-transporting layers of OLEDs. The fluorescence properties of this compound derivatives could be investigated for their potential in this area.
Sensors: The pyridine nitrogen can act as a metal-coordinating site, and the aniline moiety can be readily functionalized. This makes the scaffold suitable for the development of chemosensors for the detection of metal ions or other analytes.
Metal-Organic Frameworks (MOFs): The bidentate nature of the molecule (aniline and pyridine nitrogens) could allow it to act as a linker in the construction of MOFs with interesting porous structures and catalytic properties.
Investigation into Bio-conjugation Strategies
Bioconjugation involves the linking of a small molecule to a biomolecule, such as a protein or antibody, to create a new entity with combined properties. youtube.comyoutube.com Investigating bioconjugation strategies for this compound could open up new avenues for its application.
Potential bioconjugation approaches include:
Antibody-Drug Conjugates (ADCs): If a potent cytotoxic derivative of this compound is developed, it could be conjugated to a tumor-targeting antibody to create an ADC for targeted cancer therapy.
Targeted Probes: The scaffold could be functionalized with a reporter molecule (e.g., a fluorophore) and a targeting ligand to create probes for imaging specific biological targets or processes.
Proteolysis Targeting Chimeras (PROTACs): A derivative of this compound that binds to a target protein could be linked to an E3 ligase-recruiting ligand to create a PROTAC, which would induce the degradation of the target protein. nih.gov
Immobilization for Affinity Chromatography: The molecule could be immobilized on a solid support to create an affinity chromatography resin for the purification of its target proteins.
Q & A
Q. What are the standard synthetic routes for preparing 4-fluoro-3-(pyridin-4-yl)aniline, and how can coupling reactions be optimized?
- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling reactions. A representative protocol involves:
- Reacting this compound with carboxylic acid derivatives (e.g., imidazo[4,5-b]pyridine-7-carboxylic acid) using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.
- Stirring at room temperature for 16 hours, followed by extraction with ethyl acetate and purification via flash chromatography .
- Optimization Tips :
- Use DIEA (N,N-diisopropylethylamine) as a base to enhance coupling efficiency.
- Monitor reaction progress via TLC or LC-MS to minimize side products.
Q. Example Reaction Conditions :
| Reagent | Quantity (mmol) | Role |
|---|---|---|
| Carboxylic acid | 0.184 | Electrophile |
| EDC | 0.22 | Coupling agent |
| HOBt | 0.221 | Activator |
| DIEA | 0.46 | Base |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : The aromatic protons of the pyridine and aniline rings appear as distinct multiplets in the δ 7.10–8.93 ppm range. The fluorine atom induces deshielding, splitting signals into complex patterns .
- Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> peaks around m/z 170–295, depending on substituents .
- Key Diagnostic Signals :
- A singlet near δ 11.04 ppm (DMSO-d6) corresponds to NH protons in carboxamide derivatives .
Q. What purification strategies are effective for isolating this compound derivatives?
- Methodological Answer :
- Liquid-Liquid Extraction : Use saturated NaHCO3 to remove acidic impurities, followed by citric acid washes to eliminate unreacted amines.
- Chromatography : Silica gel flash chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) effectively separates polar byproducts .
- Challenges : The compound’s solubility in polar aprotic solvents (e.g., DMF) complicates direct crystallization; rotary evaporation followed by chromatography is preferred.
Q. How does the fluorine substituent influence the reactivity of the aniline group?
- Methodological Answer :
- Fluorine’s electron-withdrawing effect reduces the nucleophilicity of the amino group, slowing acylation/alkylation reactions.
- Workaround : Activate the amine using Boc-protection or employ stronger electrophiles (e.g., acyl chlorides instead of carboxylic acids) .
Advanced Research Questions
Q. What role does this compound play in designing kinase inhibitors or bioactive molecules?
- Methodological Answer :
- The pyridine ring serves as a hydrogen-bond acceptor, enhancing target binding (e.g., ATP-binding pockets in kinases).
- Fluorine improves metabolic stability by blocking cytochrome P450 oxidation sites .
- Case Study : Derivatives like N-(4-fluoro-3-(trifluoromethyl)phenyl)imidazopyridine carboxamide show nanomolar IC50 values against kinase targets .
Q. How can computational modeling predict the electronic effects of the pyridine-fluorine synergy?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to map electron density. Fluorine’s electronegativity polarizes the pyridine ring, increasing dipole moments.
- Applications : Predict solubility (logP ~3.0) and bioavailability using QSAR models .
Q. What challenges arise in incorporating this compound into rod-coil block copolymers for materials science?
- Methodological Answer :
- Synthesis : Controlled polymerization (e.g., RAFT) is required to maintain the integrity of the aromatic rings.
- Material Properties : The pyridine moiety enhances rigidity, while fluorine improves thermal stability (Tg >200°C) .
- Characterization : Use SAXS/WAXS to analyze microphase separation in copolymer films.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
